molecular formula C12H12N2O4S B2453948 N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097896-54-1

N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2453948
CAS No.: 2097896-54-1
M. Wt: 280.3
InChI Key: VZBPRJFOQOUPOG-UHFFFAOYSA-N
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Description

N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex heterocyclic compound of significant interest in medicinal chemistry and materials science research. This molecule integrates both furan and thiophene rings, heterocyclic systems renowned for their diverse biological activities and applications in drug discovery . The presence of these moieties contributes to the compound's reactivity and potential to interact with various biological targets. Furan-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities . Similarly, thiophene scaffolds are investigated as core structures in novel therapeutic agents, such as viral entry inhibitors identified in antiviral research . The ethanediamide (oxalamide) backbone serves as a connecting bridge, offering a defined conformation that can be crucial for molecular recognition. The synthetic route to this compound involves multi-step organic synthesis, which can include key transformations such as Friedel-Crafts acylation to form a ketone intermediate, followed by a nucleophilic addition to install the critical hydroxyethyl group . Final amide bond formation is efficiently achieved through coupling reactions using activating agents like HATU to ensure high yield and purity . Researchers value this compound as a versatile building block for constructing more complex molecular architectures and for probing biological mechanisms. It is presented as a solid or crystalline substance and is intended for use in non-human research applications only. This product is strictly for research purposes and is not approved for diagnostic, therapeutic, or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-10(15)11(16)14-7-12(17,8-3-4-18-6-8)9-2-1-5-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBPRJFOQOUPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions:

  • Preparation of Intermediates

      Furan Intermediate: Furan can be synthesized from furfural through decarbonylation.

      Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

  • Coupling Reaction

    • The furan and thiophene intermediates are coupled using a suitable catalyst, often under mild conditions to preserve the integrity of the heterocycles.
  • Hydroxylation and Amidation

    • The coupled product undergoes hydroxylation to introduce the hydroxyl group.
    • Finally, amidation with ethanediamide completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to alter the oxidation state of the heterocycles.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts like palladium or copper.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of both furan and thiophene rings suggests it could interact with biological targets in unique ways, potentially leading to new drug candidates.

Industry

In industry, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism by which N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its hydroxyl and amide groups, potentially forming hydrogen bonds and other interactions with proteins and enzymes. The heterocyclic rings may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide
  • N’-[2-(thiophen-2-yl)-2-hydroxyethyl]ethanediamide

Uniqueness

N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system provides a distinct set of chemical properties and reactivity patterns compared to compounds with only one type of heterocycle.

Biological Activity

N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic compound characterized by its unique structure that incorporates furan and thiophene rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The compound's molecular formula is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S, with a molecular weight of approximately 303.3 g/mol. The structure features a furan moiety and a thiophene ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₄S
Molecular Weight303.3 g/mol
CAS Number2034335-20-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of hydroxyl groups enhances its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values in the micromolar range.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Methodology : Agar diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Study on Anticancer Properties :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity?

The compound’s reactivity is governed by:

  • Furan and thiophene moieties : Enable π-π stacking and interactions with aromatic biological targets .
  • Hydroxy group : Facilitates hydrogen bonding, influencing solubility and target binding .
  • Ethanediamide backbone : Provides sites for nucleophilic substitution or hydrolysis, critical for derivatization .

Q. What synthetic strategies are employed for laboratory-scale preparation?

A multi-step approach is typical:

  • Step 1 : Condensation of substituted phenylthiourea with halogenated intermediates under Hantzsch thiazole synthesis conditions (ethanol solvent, 60–80°C) .
  • Step 2 : Hydroxyethyl group introduction via nucleophilic substitution, optimized with dimethylformamide (DMF) for solubility .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterization?

  • NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions (e.g., thiophene C-H at δ 6.8–7.2 ppm) .
  • FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 409 for C₁₈H₁₄ClFN₂O₄S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reaction kinetics .
  • Catalysts : Carbodiimides (e.g., EDC) improve coupling efficiency during amide bond formation .
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions like oxidation of thiophene .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with quenching at 85–90% conversion .

Q. How can contradictions in reported biological activities be resolved?

  • Standardized assays : Reproduce studies using identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols .
  • Purity validation : High-performance liquid chromatography (HPLC) confirms >98% purity to exclude confounding impurities .
  • Structural analogs : Compare activity with simplified derivatives (e.g., lacking the hydroxy group) to isolate functional group contributions .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding poses with enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity trends .

Q. What strategies mitigate stability issues during storage or experiments?

  • Storage : -20°C under argon to prevent hydrolysis of the ethanediamide group .
  • Buffered solutions : Use pH 7.4 phosphate buffer to avoid degradation in aqueous media .
  • Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks identifies degradation pathways (e.g., thiophene ring oxidation) .

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